molecular formula C19H18N4O B3078749 Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone CAS No. 1053655-62-1

Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone

Cat. No.: B3078749
CAS No.: 1053655-62-1
M. Wt: 318.4 g/mol
InChI Key: OLYXJUQVSOBEPM-UHFFFAOYSA-N
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Description

Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone is a complex organic compound that features a quinazoline ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone typically involves multiple steps, starting with the preparation of the quinazoline and piperazine intermediates. One common synthetic route involves the following steps:

    Formation of Quinazoline Intermediate: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Formation of Piperazine Intermediate: The piperazine ring is often prepared by reacting ethylenediamine with dihaloalkanes.

    Coupling Reaction: The quinazoline and piperazine intermediates are then coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

  • Anticancer Activity
    • Mechanism of Action : Research indicates that phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone can inhibit specific kinases such as p21-activated kinase 4 (PAK4), which plays a significant role in cancer cell proliferation and survival. By targeting these kinases, the compound may induce apoptosis in cancer cells .
    • Case Studies : Several studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, in vitro studies showed that derivatives of this compound exhibited significant cytotoxicity against breast and lung cancer cells .
  • Biochemical Research
    • Kinase Interaction Studies : Molecular docking studies have revealed that this compound has favorable interactions within the ATP-binding sites of kinases. This suggests potential for developing selective kinase inhibitors .
    • Structure-Activity Relationship (SAR) : Modifications to the quinazoline or piperazine components can significantly affect the potency against specific targets. Understanding these relationships is crucial for optimizing the compound's therapeutic profile .

Comparative Analysis with Other Compounds

The following table summarizes how this compound compares to other quinazoline derivatives:

Compound NameStructure FeaturesUnique Properties
QuinazolineBasic structure without substituentsBroad-spectrum activity but less specificity
2-AminoquinazolineContains amino group at position 2Enhanced biological activity against certain targets
3-[5-(4-substituted phenyl)-1,3,4-thiadiazole]Incorporates thiadiazole ringExhibits different antibacterial properties
6,7-disubstituted 4-chloroquinazolineContains chloro substituentsStronger kinase inhibition compared to unsubstituted

This compound stands out due to its combination of quinazoline and piperazine structures, enhancing its bioactivity profile and therapeutic applications .

Potential Applications Beyond Oncology

Besides its anticancer properties, this compound shows promise in other areas:

  • Antimicrobial Activity : Preliminary studies suggest that quinazoline derivatives may also possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Neuropharmacology : The piperazine component is known for its ability to cross the blood-brain barrier, indicating potential applications in treating neurological disorders .

Mechanism of Action

The mechanism of action of Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone can be compared with other similar compounds, such as:

    2-(4-(Quinazolin-4-yl)piperazin-1-yl)acetonitrile: Similar structure but with an acetonitrile group.

    N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine: Contains a pyrimidine ring instead of a phenyl group.

    4-[[4-(Quinazoline-4-yl)-1-piperazinyl]methyl]phenol: Contains a phenol group instead of a methanone group.

Biological Activity

Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone, a compound belonging to the quinazoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential as therapeutic agents, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its quinazoline core linked to a piperazine moiety. The structural features contribute to its biological activity, particularly in targeting various receptors and enzymes.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC18_{18}H20_{20}N4_{4}O
Molecular Weight312.38 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO, sparingly soluble in water

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit key proteins involved in cancer cell proliferation and survival.

Mechanism of Action:

  • Inhibition of BRD4 and PARP1: The compound acts as a dual inhibitor of bromodomain-containing protein 4 (BRD4) and poly(ADP-ribose) polymerase 1 (PARP1), which are critical in cancer cell survival and DNA repair mechanisms. This dual inhibition leads to enhanced apoptosis in breast cancer cell lines such as MDA-MB-468 and MCF-7 .
  • Cell Cycle Arrest: It induces cell cycle arrest at the G1 phase, preventing the progression of cancer cells .

Antimicrobial Activity

This compound has also demonstrated antibacterial and antifungal properties. Studies have shown its effectiveness against various microbial strains, suggesting potential applications in treating infections .

Antioxidant Activity

The compound exhibits antioxidant properties, contributing to its therapeutic potential. It has been evaluated for its ability to scavenge free radicals, with certain derivatives showing higher antioxidant capacity than standard reference antioxidants like ascorbic acid .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of quinazoline derivatives, this compound was found to significantly reduce tumor growth in xenograft models without causing toxicity or weight loss in subjects . The study highlighted the compound's potential as a safe therapeutic agent for breast cancer.

Study 2: Antimicrobial Screening

Another research effort screened various quinazoline derivatives for antimicrobial activity, where this compound exhibited promising results against both Gram-positive and Gram-negative bacteria . This finding supports further investigation into its use as an antimicrobial agent.

Properties

IUPAC Name

phenyl-(4-quinazolin-4-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(15-6-2-1-3-7-15)23-12-10-22(11-13-23)18-16-8-4-5-9-17(16)20-14-21-18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYXJUQVSOBEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233575
Record name Phenyl[4-(4-quinazolinyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053655-62-1
Record name Phenyl[4-(4-quinazolinyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053655-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl[4-(4-quinazolinyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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